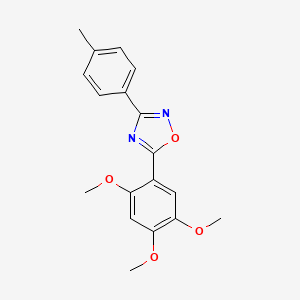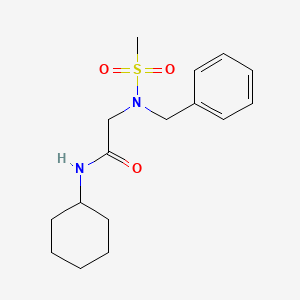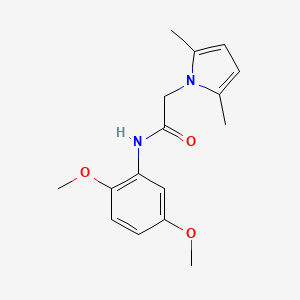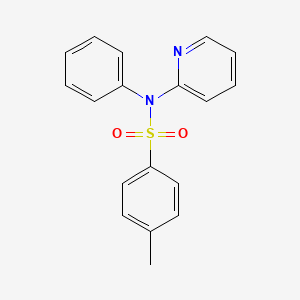![molecular formula C18H16N2O3 B5709662 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. NPAQ is a tetrahydroquinoline derivative that has a nitrophenyl group attached to its acryloyl moiety. Due to its unique chemical structure, NPAQ has been investigated for its potential use in a variety of research areas, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline may exert its biological effects through the inhibition of certain enzymes or proteins. For example, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation. 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its high purity and yield, which make it a reliable and consistent compound for research purposes. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize, making it a cost-effective compound for research labs. However, one limitation of using 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of research that has shown promise is the development of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline-based fluorescent probes for imaging biological systems. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its potential applications in medicinal chemistry. Finally, research on the potential side effects and toxicity of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is needed to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process that involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with tetrahydroquinoline in the presence of a base to form the final product, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been optimized to achieve high yields and purity, making it a useful compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in scientific research. One area of research where 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has shown promise is in medicinal chemistry. 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(11-10-14-5-3-8-16(13-14)20(22)23)19-12-4-7-15-6-1-2-9-17(15)19/h1-3,5-6,8-11,13H,4,7,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDVMGOZYDXOD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

